

Spectroscopic Profile of Ethyl 2-acetyl-4-methylpentanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-acetyl-4-methylpentanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-acetyl-4-methylpentanoate** (CAS No: 1522-34-5), also known as Ethyl 2-isobutylacetoacetate. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

- Molecular Formula: $\text{C}_{10}\text{H}_{18}\text{O}_3$
- Molecular Weight: 186.25 g/mol
- Synonyms: Ethyl 2-isobutylacetoacetate

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **Ethyl 2-acetyl-4-methylpentanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Due to the presence of a β -keto ester functional group, **Ethyl 2-acetyl-4-methylpentanoate** can exist in equilibrium between its keto and enol tautomers. The NMR data will reflect the presence of both forms, with the keto form generally being predominant in non-polar solvents.

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. The following table summarizes the assigned chemical shifts for the keto tautomer of **Ethyl 2-acetyl-4-methylpentanoate**.

Carbon Atom	Chemical Shift (δ , ppm)
C=O (ketone)	~202
C=O (ester)	~169
-O-CH ₂ -CH ₃	~61
-CH- (methine)	~58
-CH ₂ - (isobutyl)	~46
-CH- (isobutyl)	~25
-CO-CH ₃	~30
-CH(CH ₃) ₂	~22
-O-CH ₂ -CH ₃	~14

The ^1H NMR spectrum provides detailed information about the proton environments, their multiplicity, and neighboring protons. The following data for the predominant keto form is predicted based on the structure and typical values for similar β -keto esters.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-O-CH ₂ -CH ₃	4.1-4.2	Quartet	2H	~7.1
-CO-CH-CH ₂ -	3.4-3.5	Triplet	1H	~7.0
-CO-CH ₃	2.2-2.3	Singlet	3H	-
-CH-CH ₂ -CH-	2.1-2.2	Doublet	2H	~7.0
-CH ₂ -CH-(CH ₃) ₂	1.8-1.9	Multiplet	1H	-
-O-CH ₂ -CH ₃	1.2-1.3	Triplet	3H	~7.1
-CH-(CH ₃) ₂	0.9-1.0	Doublet	6H	~6.6

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of **Ethyl 2-acetyl-4-methylpentanoate** is expected to show characteristic absorption bands for its key functional groups.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2960-2870	Strong
C=O stretch (ester)	~1745	Strong
C=O stretch (ketone)	~1715	Strong
C-O stretch (ester)	1300-1150	Strong

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of β -keto esters is often characterized by α -cleavage and McLafferty rearrangements.^{[1][2]}

m/z	Predicted Fragment	Significance
186	$[M]^+$	Molecular Ion
143	$[M - C_2H_5O]^+$	Loss of ethoxy radical
115	$[M - C_4H_9O]^+$	McLafferty rearrangement
88	$[CH_3COCHCO]^+$	α -cleavage
43	$[CH_3CO]^+$	Acetyl cation (often base peak)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- **Sample Preparation:** A sample of **Ethyl 2-acetyl-4-methylpentanoate** (10-50 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, ~0.6-0.8 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.^[3]

IR Spectroscopy

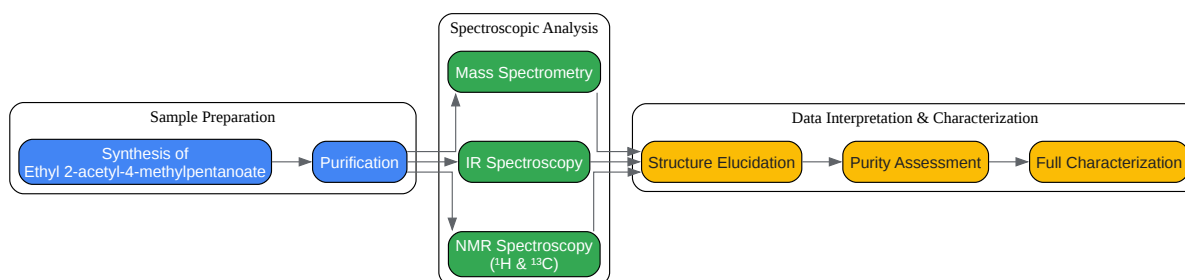
- **Sample Preparation:** For a liquid sample like **Ethyl 2-acetyl-4-methylpentanoate**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., CCl_4) can be used in a liquid cell.^[3]
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of $4000-400\text{ cm}^{-1}$.^[3]

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. This allows for separation from any impurities before mass analysis.
- **Ionization:** Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of **Ethyl 2-acetyl-4-methylpentanoate**.



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Caption: Workflow for Spectroscopic Analysis.

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